![molecular formula C12H10ClN3 B1416505 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile CAS No. 1177215-28-9](/img/structure/B1416505.png)
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile
Overview
Description
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile, commonly referred to as CPDMPC, is a heterocyclic aromatic compound with a wide range of applications in scientific research and industrial synthesis. The compound has a molecular formula of C10H9ClN2 and a molecular weight of 184.6 g/mol. CPDMPC is a colorless, crystalline solid with a melting point of 102°C and a boiling point of 250°C. It is insoluble in water but soluble in most organic solvents.
Scientific Research Applications
Antimicrobial and Anticancer Applications
- Novel pyrazole derivatives, including those related to 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, alongside significant antimicrobial properties Hafez, El-Gazzar, & Al-Hussain, 2016.
Antileishmanial Activity
- Tetrazole compounds and their pyrazole-4-carbonitrile precursors have been synthesized and assessed for antileishmanial activity against Leishmania species. Some derivatives displayed potent activity, comparing favorably with the reference drug pentamidine while exhibiting lower cytotoxicity Faria et al., 2013.
Nanotechnological Enhancements
- Water-soluble formulations of a related pyrazole derivative were prepared using nanotechnological approaches such as dendrimers and liposomes, significantly enhancing solubility and showing in vitro antiproliferative effects on various cancer cell lines Alfei et al., 2022.
Metallomacrocyclic Complexes
- New 3,5-dimethylpyrazolic hybrid ligands have been synthesized and used to form palladium(II) complexes, which were characterized and studied for their structural properties and stability in solution Guerrero et al., 2008.
Antitubercular Agents
- Novel N-aryl-1,4-dihydropyridines bearing a 1H-pyrazole ring have been synthesized and demonstrated excellent antitubercular activity, with some compounds being more potent than the first-line antitubercular drug isoniazid Trivedi et al., 2011.
properties
IUPAC Name |
1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-8-12(7-14)9(2)16(15-8)11-5-3-10(13)4-6-11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODUIYOZBUSEFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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